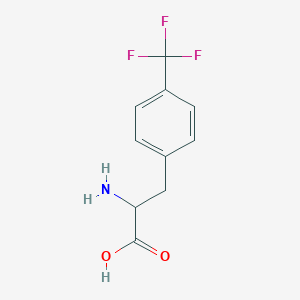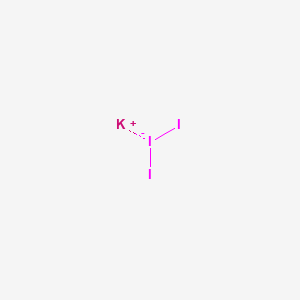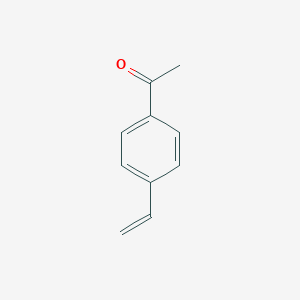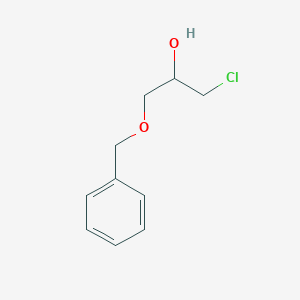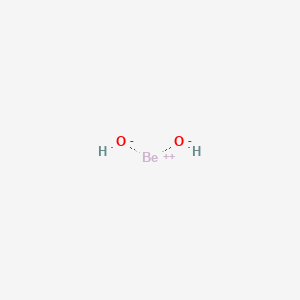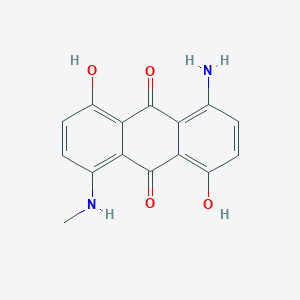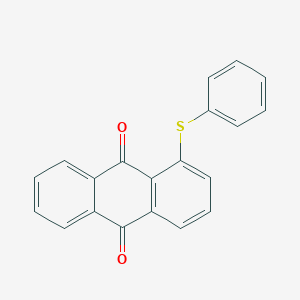
1-(Trimethylsilyl)pyrrolidine
Overview
Description
"1-(Trimethylsilyl)pyrrolidine" is a chemical compound utilized in various organic synthesis processes. Its unique structure and properties make it a subject of interest in chemical research.
Synthesis Analysis
- Synthesis methods for derivatives of "this compound" involve stepwise regiospecific ipso mono-halogenation and cross-coupling reactions, providing diverse substitution patterns (Chan et al., 1997).
- Ultrasound-assisted one-pot, three-step click reaction sequence of 5-[(trimethylsilyl)ethynyl]pyrrolidin-2-one with organic azides, mediated by catalytic CuI salts, facilitates efficient synthesis (Stefani et al., 2012).
Molecular Structure Analysis
- The molecular structure of related trimethylsilyl compounds has been characterized, revealing significant bending towards nitrogen heteroatoms, attributed to intrinsic properties of the heteroarene skeleton rather than peripheral coordination (Riedmiller et al., 1999).
Chemical Reactions and Properties
- Trimethylsilyl (TMS)-protected alkynes in titanium-catalyzed [2+2+1] pyrrole synthesis show high selectivity, influenced by steric and electronic effects of the TMS group (Chiu & Tonks, 2018).
- Pyrrolidinoallylsilanes exhibit unique reactivity towards electrophiles, leading to substituted β-trimethylsilyl aldehydes and amino alcohols (Corriu et al., 1983).
Physical Properties Analysis
- Detailed studies on the physical properties of "this compound" and its derivatives are limited in the current research literature.
Chemical Properties Analysis
- The chemical properties of "this compound" derivatives, such as their reactivity and stability, have been explored in the context of synthesizing complex organic compounds and heterocycles (Trost & Silverman, 2010).
Scientific Research Applications
Enantioselective Construction of Highly Substituted Pyrrolidines : A method involving a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with ketimines to generate highly substituted pyrrolidines (Trost & Silverman, 2010).
Versatile Building Block for Unsymmetrically 3,4-Disubstituted Pyrroles : The use of 3,4-Bis(trimethylsilyl)-1H-pyrrole as a building block for constructing unsymmetrically 3,4-disubstituted pyrroles (Chan et al., 1997).
Preparation of 2-Pyrrolidinylphosphinic Acid : Synthesis of 2-Pyrrolidinylphosphinic acid using a one-pot reaction from 1-pyrroline trimer and bis(trimethylsilyl) phosphonite (Jiao et al., 1994).
Reactivity of Pyrrolidinoallylsilanes Towards Electrophiles : Study of (3-Pyrrolidinoallyl)trimethylsilane and (1-pyrrolidinoallyl)trimethylsilane in reactions with electrophiles, leading to substituted β-trimethylsilyl aldehydes (Corriu et al., 1983).
Silylation of Lipolysis Products for Gas Chromatography : Using bis(trimethylsilyl)acetamide for the silylation of lipolysates in gas chromatography, allowing direct injection onto the column (Tallent & Kleiman, 1968).
NMR Studies of Protein-Protein and Protein-Ligand Interactions : Genetic encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-l-lysine for site-specific incorporation into proteins for NMR studies (Abdelkader et al., 2021).
Mechanism of Action
Target of Action
1-(Trimethylsilyl)pyrrolidine is an organic compound and a derivative of pyrrolidine . It acts as a nucleophile, reacting with electrophiles to form covalent bonds . The primary targets of this compound are electrophilic species in the reaction mixture.
Mode of Action
The compound interacts with its targets by donating a pair of electrons to the electrophilic species, forming a covalent bond . This interaction results in the formation of new compounds.
Biochemical Pathways
This compound has been used in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives . It has also been used in the preparation of iminium triflate salts . These reactions suggest that the compound may affect the biochemical pathways involving L-serine β-lactone and iminium triflate salts.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of new compounds through its reactions with electrophilic species . For example, it can participate in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture or water can lead to its slow hydrolysis . Additionally, the compound is classified as flammable and corrosive, indicating that it should be handled and stored carefully to maintain its stability and ensure safety .
Safety and Hazards
1-(Trimethylsilyl)pyrrolidine is classified as a flammable liquid (Category 2) and can cause skin corrosion (Category 1B) . It has a flash point of 4 °C . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
trimethyl(pyrrolidin-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVIKZJXFGUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065857 | |
| Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15097-49-1 | |
| Record name | 1-(Trimethylsilyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15097-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trimethylsilyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015097491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Trimethylsilyl)pyrrolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trimethylsilyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(TRIMETHYLSILYL)PYRROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2TRJ6N9N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 1-(Trimethylsilyl)pyrrolidine in the synthesis of tris(1-pyrrolidinyl)phosphine compared to other methods?
A: The research article highlights several advantages of employing this compound in this specific synthesis []:
- Improved Yield: The reaction of commercially available this compound with phosphorus trichloride provides tris(1-pyrrolidinyl)phosphine in good isolated yield [].
- Simplified Purification: The use of volatile reagents, such as this compound and phosphorus trichloride in diethyl ether, facilitates product purification []. This is in contrast to other methods where separating tris(1-pyrrolidinyl)phosphine from byproducts like pyrrolidine hydrochloride can be challenging [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

